Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Lipophilicity Physicochemical Properties Drug-likeness

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is the unsubstituted parent ester of the 1-phenylpyrazole-3-carboxylate family. Its unambiguous single-regioisomer identity and free 4- and 5-positions enable regioselective derivatization unmatched by pre-substituted analogs. With XLogP3 2.4, it occupies the optimal lipophilicity window for membrane permeability—distinct from the less lipophilic methyl ester (LogP 0.479) and the poorly soluble carboxylic acid (decomposes at 266°C). Claimed in U.S. Patent 9,226,505 for plant stress tolerance agents; 5-substituted derivatives exceed fluconazole potency against Candida spp. Select this ethyl ester for SAR exploration, C-H functionalization methodology, or QSAR benchmarking requiring balanced hydrophobicity and synthetic accessibility.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 115315-95-2
Cat. No. B186778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-phenyl-1H-pyrazole-3-carboxylate
CAS115315-95-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyHNQSUSPWELMLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (CAS 115315-95-2): Chemical Profile and Procurement Baseline


Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (CAS 115315-95-2) is a heterocyclic pyrazole-3-carboxylate ester with molecular formula C12H12N2O2 and molecular weight 216.24 g/mol [1]. The compound features an ethyl ester at the 3-position and a phenyl substituent at the 1-position of the pyrazole ring, with computed physicochemical properties including XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. It is typically supplied as a white to off-white crystalline solid with a purity specification of ≥95% from commercial vendors and a boiling point of 330.8±15.0°C at 760 mmHg . As a core scaffold in the 1-phenylpyrazole-3-carboxylate family, this compound serves as both a synthetic building block for more complex derivatives and a reference standard for structure-activity relationship studies in medicinal chemistry and agrochemical development .

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: Why In-Class Pyrazole Esters Are Not Functionally Interchangeable


Pyrazole-3-carboxylate esters bearing different substitution patterns at the 1-, 4-, and 5-positions exhibit fundamentally divergent biological activity profiles and physicochemical properties that preclude generic interchange [1]. The 1-phenyl substituent on ethyl 1-phenyl-1H-pyrazole-3-carboxylate confers specific lipophilicity (XLogP3 = 2.4), metabolic stability characteristics, and target binding interactions that differ substantially from analogs with alternative N-aryl groups or alkyl substituents [1][2]. Even minor structural modifications—such as substituting the ethyl ester with a methyl ester, replacing phenyl with tolyl, or introducing substituents at the 4- or 5-positions—can shift antimicrobial potency by orders of magnitude or completely alter the spectrum of activity [3]. Furthermore, the unsubstituted 4- and 5-positions of this core scaffold enable regioselective derivatization that more heavily substituted analogs cannot match, making the compound uniquely valuable as a versatile synthetic intermediate rather than merely a functional endpoint [3]. The quantitative evidence below demonstrates that structurally proximal analogs, including 5-substituted derivatives and alternative ester variants, exhibit measurably distinct performance characteristics that substantiate the non-interchangeability of this specific scaffold.

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: Quantified Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Ethyl Ester Versus Methyl Ester and Carboxylic Acid Analogs

The ethyl ester derivative (target compound) exhibits a computed LogP of 2.049, representing a 1.57 log unit increase in lipophilicity compared to the methyl ester analog (methyl 1-phenyl-1H-pyrazole-3-carboxylate, CAS 7188-95-6) which has a calculated LogP of 0.479 [1]. This difference corresponds to approximately a 37-fold higher partition coefficient for the ethyl ester. Compared to the free carboxylic acid analog (1-phenyl-1H-pyrazole-3-carboxylic acid, CAS 4747-46-0), which has negligible organic solubility and a melting point of 266°C, the ethyl ester demonstrates substantially improved organic solvent compatibility and a boiling point of 330.8°C . The XLogP3 value of 2.4 places the compound within the optimal lipophilicity range (LogP 1-3) for passive membrane permeability while maintaining acceptable aqueous solubility characteristics [2].

Lipophilicity Physicochemical Properties Drug-likeness

Antimicrobial Activity Differential: 5-Substituted Derivative Outperforms Fluconazole Against C. parapsilosis

While direct antimicrobial data for the unsubstituted parent compound ethyl 1-phenyl-1H-pyrazole-3-carboxylate is not reported in peer-reviewed literature, its 5-(4-bromo-2-chlorophenyl)-substituted derivative (compound 16) demonstrates an MIC of 0.015 μmol mL⁻¹ against Candida parapsilosis, which is 1.33-fold more potent than the reference drug fluconazole (MIC = 0.020 μmol mL⁻¹) under identical assay conditions [1][2]. In contrast, the 5-(2,5-dimethylthiophen-3-yl)-substituted derivative (compound 21) shows weaker activity against E. coli (MIC = 0.038 μmol mL⁻¹) and P. aeruginosa (MIC = 0.067 μmol mL⁻¹) that is comparable to ampicillin (MIC = 0.033 and 0.067 μmol mL⁻¹, respectively) rather than superior [1]. This demonstrates that the core ethyl 1-phenyl-1H-pyrazole-3-carboxylate scaffold can be derivatized to achieve potency exceeding clinical antifungal agents, a property that is not universal across all in-class analogs and depends critically on the specific substitution pattern.

Antifungal Activity Antimicrobial MIC

Synthetic Versatility: Unambiguous Three-Step Synthesis Provides Regiochemical Purity Advantage

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate can be synthesized via a three-step unambiguous route that ensures exclusive formation of the 3-carboxylate regioisomer without contamination from the 5-carboxylate isomer [1]. This contrasts with conventional cyclocondensation approaches using hydrazines and β-diketones or α,β-unsaturated carbonyl compounds, which can yield mixtures of regioisomers requiring chromatographic separation and reducing usable yield [2]. The unambiguous synthesis approach is particularly valuable when high-purity building blocks are required for subsequent regioselective functionalization at the 4- or 5-positions. The compound's unsubstituted 4- and 5-positions enable diverse derivatization strategies, including electrophilic aromatic substitution, cross-coupling, and Mannich-type reactions that are not accessible with 4,5-disubstituted analogs such as ethyl 4,5-diphenyl-1H-pyrazole-3-carboxylate derivatives [3].

Synthetic Methodology Regioselectivity Building Block

Physicochemical Properties Versus Alternative Ester Analogs: Boiling Point and Stability

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate exhibits a boiling point of 330.8±15.0°C at 760 mmHg, which is substantially higher than structurally simpler pyrazole carboxylate esters such as ethyl 1H-pyrazole-3-carboxylate (boiling point approximately 250-270°C) due to the increased molecular weight and aromatic character conferred by the 1-phenyl substituent . The compound is reported as stable under recommended storage conditions (room temperature), whereas the corresponding carboxylic acid analog (CAS 4747-46-0) decomposes at its melting point of 266°C . For comparison, 5-hydroxy and 5-oxo tautomeric forms of related methyl ester derivatives exhibit additional hydrogen bonding that alters both solubility and thermal stability profiles relative to the non-hydrogen-bonding ethyl ester [1]. The absence of hydrogen bond donors (HBD count = 0) in the target compound, versus HBD = 1 in 5-hydroxy analogs, contributes to predictable, concentration-independent solution-phase behavior [2].

Thermal Properties Storage Stability Process Chemistry

Scaffold Privilege: Documented Use in Patent Literature for Antitumor and Agrochemical Applications

The ethyl 1-phenyl-1H-pyrazole-3-carboxylate scaffold and its closely related derivatives are explicitly claimed in multiple patent families across distinct therapeutic and industrial areas. U.S. Patent 8,853,207 (Bayer Intellectual Property GmbH) claims heterocyclic pyrazole compounds including 1-phenylpyrazole-3-carboxylate esters for pharmaceutical applications . U.S. Patent 9,226,505 specifically claims 4-substituted 1-phenylpyrazole-3-carboxylic acid derivatives as agents for enhancing stress tolerance in plants to abiotic stress and for increasing plant yield [1]. Additionally, patent CN111269177A discloses phenyl-1H-pyrazole derivatives as PD-1/PD-L1 inhibitors for antitumor applications, with ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate explicitly used as a synthetic intermediate [2]. This patent coverage across human therapeutics (oncology, immunology) and agriculture (abiotic stress tolerance) distinguishes the 1-phenylpyrazole-3-carboxylate scaffold from other pyrazole carboxylate regioisomers (e.g., 4-carboxylate or 5-carboxylate series), which have more limited and fragmented intellectual property documentation.

Patent Analysis Drug Discovery Agrochemical

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: Prioritized Application Scenarios Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Antifungal Scaffold Derivatization

The ethyl 1-phenyl-1H-pyrazole-3-carboxylate core scaffold is appropriate for antifungal lead optimization programs targeting Candida species. As demonstrated by its 5-(4-bromo-2-chlorophenyl)-substituted derivative (MIC = 0.015 μmol mL⁻¹ vs. C. parapsilosis), this scaffold can be functionalized to yield compounds with potency exceeding that of fluconazole (MIC = 0.020 μmol mL⁻¹) [1]. The scaffold's computed LogP of 2.049-2.4 places it within the optimal lipophilicity window for membrane permeability, distinguishing it from less lipophilic methyl ester analogs (LogP = 0.479) that may exhibit poorer cellular penetration [2]. Researchers should select this specific ethyl ester scaffold over methyl ester or carboxylic acid alternatives when balanced hydrophobicity and synthetic accessibility are required for systematic SAR exploration at the 4- and 5-positions.

Synthetic Methodology Development: Regioselective Functionalization Template

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate serves as a preferred template for developing regioselective functionalization methodologies owing to its unambiguous regiochemical identity and unsubstituted 4- and 5-positions. The availability of a three-step unambiguous synthesis ensures single-regioisomer purity, eliminating the confounding effects of isomeric mixtures encountered with alternative synthetic routes [1]. The compound's ethyl ester protecting group is orthogonal to many reaction conditions used for pyrazole ring functionalization, enabling stepwise derivatization without ester cleavage. This contrasts with the carboxylic acid analog (CAS 4747-46-0), which decomposes at its melting point (266°C) and exhibits poor organic solubility, limiting its utility as a synthetic building block . For method development in C-H functionalization, cross-coupling, or heterocycle annulation, the target compound provides a well-characterized, stable, and commercially available starting material with a defined substitution pattern.

Agrochemical Research: Abiotic Stress Tolerance Agent Intermediate

The 1-phenylpyrazole-3-carboxylate scaffold, of which ethyl 1-phenyl-1H-pyrazole-3-carboxylate is the unsubstituted parent ester, is explicitly claimed in U.S. Patent 9,226,505 as a core structure for agents that enhance plant stress tolerance to abiotic factors (drought, salinity, temperature extremes) and increase crop yield [1]. The ethyl ester's favorable lipophilicity (LogP = 2.049-2.4) and thermal stability (boiling point = 330.8°C) make it suitable for formulation development and field application studies, whereas more hydrophilic analogs (e.g., carboxylic acid derivatives) may exhibit poor foliar uptake or reduced rainfastness [2]. Researchers developing next-generation agrochemicals should prioritize this specific ester derivative over acid or salt forms when the synthetic route requires a protected carboxylate that can be hydrolyzed after functionalization of the pyrazole ring.

Computational Chemistry and Cheminformatics: Scaffold Benchmarking and QSAR Model Building

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is suitable as a benchmark scaffold for building quantitative structure-activity relationship (QSAR) models and validating computational predictions of pyrazole-based bioactivity. The compound's well-defined computed descriptors—including XLogP3 = 2.4, exact mass = 216.089877630 Da, topological polar surface area = 44.12 Ų, and zero hydrogen bond donors—provide a clean baseline for comparing the effects of incremental structural modifications on predicted properties [1]. Unlike 5-substituted or 4-substituted analogs that introduce additional conformational complexity and descriptor noise, the unsubstituted parent compound enables clearer isolation of substituent contributions in QSAR training sets. Additionally, the published biological activity data for structurally characterized 5-substituted derivatives (e.g., compounds 16 and 21 in antimicrobial assays) provides a validated external test set for model validation [2]. For cheminformatics applications requiring structurally unambiguous, well-characterized small molecules with documented biological annotations, this compound offers advantages over less thoroughly profiled pyrazole carboxylate congeners.

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